molecular formula C7H5F4NO B3066346 4-Ethoxy-2,3,5,6-tetrafluoropyridine CAS No. 76513-32-1

4-Ethoxy-2,3,5,6-tetrafluoropyridine

Cat. No.: B3066346
CAS No.: 76513-32-1
M. Wt: 195.11 g/mol
InChI Key: ATKZNDNMTNPRQV-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2,3,5,6-tetrafluoropyridine can be synthesized through nucleophilic substitution reactions involving pentafluoropyridine. One common method involves the reaction of pentafluoropyridine with an appropriate nucleophile, such as ethoxide, under basic conditions. The reaction typically takes place in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium carbonate, and various amines.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-substituted tetrafluoropyridine derivative .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3,5,6-tetrafluoropyridine involves its interaction with various molecular targets. The fluorine atoms in the compound increase its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

4-Ethoxy-2,3,5,6-tetrafluoropyridine can be compared with other fluorinated pyridine derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential biological activity.

Properties

IUPAC Name

4-ethoxy-2,3,5,6-tetrafluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKZNDNMTNPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506129
Record name 4-Ethoxy-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76513-32-1
Record name 4-Ethoxy-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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